Cas no 5371-94-8 (2-methoxy-2-(thiophen-2-yl)acetic acid)

2-Methoxy-2-(thiophen-2-yl)acetic acid is a specialized organic compound featuring a thiophene ring substituted with a methoxyacetic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The thiophene ring enhances electron-rich properties, facilitating electrophilic substitution reactions, while the carboxylic acid group allows for further functionalization via esterification or amidation. Its methoxy substituent contributes to steric and electronic modulation, influencing selectivity in coupling reactions. The compound is particularly useful in the development of heterocyclic frameworks and fine chemicals. High purity grades ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactive functional groups.
2-methoxy-2-(thiophen-2-yl)acetic acid structure
5371-94-8 structure
Product Name:2-methoxy-2-(thiophen-2-yl)acetic acid
CAS No:5371-94-8
MF:C7H8O3S
MW:172.201621055603
CID:939031
PubChem ID:315639
Update Time:2025-05-21

2-methoxy-2-(thiophen-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • methoxy(thiophen-2-yl)acetic acid
    • 2-thiopheneacetic acid, alpha-methoxy-
    • Methoxy(2-thienyl)acetic acid
    • 2-methoxy-2-(thiophen-2-yl)acetic acid
    • AKOS006277129
    • 2-methoxy-2-thiophen-2-ylacetic acid
    • F2148-1055
    • SCHEMBL11407054
    • 5371-94-8
    • alpha-methoxy-2-thiopheneacetic acid
    • DTXSID90311314
    • NSC-241137
    • NSC241137
    • LXHQBGCISLVPIB-UHFFFAOYSA-N
    • Inchi: 1S/C7H8O3S/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9)
    • InChI Key: LXHQBGCISLVPIB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C(=O)O)OC

Computed Properties

  • Exact Mass: 172.01944
  • Monoisotopic Mass: 172.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • Density: 1.324
  • Boiling Point: 308.6°C at 760 mmHg
  • Flash Point: 140.4°C
  • Refractive Index: 1.561
  • PSA: 46.53

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Additional information on 2-methoxy-2-(thiophen-2-yl)acetic acid

Exploring the Versatile Applications of 2-Methoxy-2-(thiophen-2-yl)acetic Acid (CAS No. 5371-94-8)

2-Methoxy-2-(thiophen-2-yl)acetic acid (CAS No. 5371-94-8) is a unique organic compound that has garnered significant attention in pharmaceutical and material science research. This thiophene derivative combines the aromatic properties of a thiophene ring with the reactivity of a methoxyacetic acid moiety, making it a valuable building block for various applications. With the increasing demand for heterocyclic compounds in drug discovery, this molecule has become particularly relevant in current medicinal chemistry trends.

The compound's molecular structure features a thiophene-2-yl group attached to a methoxy-substituted acetic acid, creating interesting electronic properties that researchers are exploring for pharmaceutical intermediates. Recent studies have highlighted its potential as a precursor for bioactive molecules, especially in the development of central nervous system (CNS) drugs and anti-inflammatory agents. The presence of both electron-rich thiophene and polar carboxylic acid groups allows for diverse chemical modifications, answering the growing need for versatile synthetic building blocks in modern drug design.

In material science, 2-methoxy-2-(thiophen-2-yl)acetic acid has shown promise in the development of organic semiconductors and conductive polymers. The thiophene moiety contributes to π-conjugation systems, while the methoxyacetic acid group provides solubility and processing advantages. This dual functionality addresses common search queries about improving organic electronic material performance and enhancing polymer processability, making it a compound of interest for researchers working on flexible electronics and organic photovoltaic devices.

The synthesis of 5371-94-8 typically involves the reaction of 2-thiophenecarboxaldehyde with methoxyacetic acid derivatives, followed by oxidation. This process has been optimized in recent years to improve yield and purity, responding to industry demands for cost-effective synthetic routes. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, addressing frequent questions about quality control methods for specialty chemicals.

From a regulatory perspective, 2-methoxy-2-(thiophen-2-yl)acetic acid is generally considered safe for research purposes when handled according to standard laboratory protocols. Its non-toxic nature and stable chemical properties make it suitable for various applications without significant environmental concerns, aligning with current trends toward greener chemistry and sustainable chemical processes. This aspect particularly answers queries about eco-friendly chemical alternatives in pharmaceutical manufacturing.

The commercial availability of CAS 5371-94-8 has increased in recent years due to growing demand from both academic and industrial researchers. Suppliers typically offer this compound in various purity grades, from 95% technical grade to 99%+ HPLC grade, catering to different application requirements. The market trend shows steady growth, reflecting the compound's expanding role in medicinal chemistry research and advanced material development.

Future research directions for 2-methoxy-2-(thiophen-2-yl)acetic acid include exploring its potential in asymmetric synthesis and as a chiral auxiliary in stereoselective reactions. The presence of both electron-donating methoxy group and electron-withdrawing carboxylic acid creates interesting possibilities for molecular recognition applications. These developments align with current scientific interests in chiral drug synthesis and supramolecular chemistry, addressing frequently searched topics in modern chemical research.

For researchers working with 5371-94-8, proper storage conditions (typically at 2-8°C in a dry environment) and handling precautions (using standard personal protective equipment) are recommended to maintain compound stability. The growing body of literature on this compound suggests its increasing importance in chemical synthesis and material science, making it a worthwhile subject for further investigation and application development.

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